N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE
Description
N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE is a chemical compound that features a methoxy group, a nitro group, and a methanesulfonamide group attached to a phenyl ring
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-12-7-8-13(14(9-12)16(17)18)15-22(19,20)10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHXPXQQHKTURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . This reaction forms the desired compound through a series of steps that include nitration and sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted phenyl compounds, and other functionalized derivatives that retain the core structure of the original compound.
Scientific Research Applications
N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-METHOXY-2-NITROPHENYL)(PHENYL)METHANESULFONAMIDE include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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